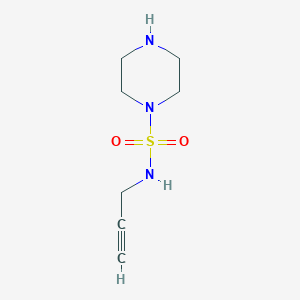

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

N-prop-2-ynylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2 |

InChI Key |

IEVHLPKGFUHMJT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNS(=O)(=O)N1CCNCC1 |

Origin of Product |

United States |

Pharmacological Evaluation and Preclinical Biological Activities of N Prop 2 Yn 1 Yl Piperazine 1 Sulfonamide Derivatives

In Vitro and In Vivo (Animal Model) Assessment of Biological Efficacy

Derivatives of the N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide scaffold have demonstrated a wide range of biological activities in laboratory and animal studies. The flexible nature of the piperazine (B1678402) and sulfonamide moieties allows for structural modifications that enhance potency and selectivity for various biological targets. semanticscholar.org Research has shown that these compounds can be effective against bacterial, fungal, parasitic, and malarial pathogens. mdpi.comnih.govresearchgate.net Furthermore, their antiproliferative properties against various cancer cell lines have been well-documented. researchgate.netnih.gov In vivo assessments in murine models have confirmed the therapeutic potential of certain derivatives, particularly in the context of parasitic infections like toxoplasmosis, where nanoformulations have shown enhanced efficacy. nih.gov The primary mechanisms of action often involve the inhibition of essential enzymes, such as dihydropteroate (B1496061) synthase (DHPS) in bacteria, or the disruption of cellular membrane integrity. mdpi.comresearchgate.net

Antimicrobial Spectrum of Activity

The antimicrobial effects of piperazine sulfonamide derivatives are broad, encompassing a range of pathogens from bacteria to parasites.

Antibacterial Potency Against Gram-Positive and Gram-Negative Strains

Piperazine sulfonamide derivatives have been extensively evaluated for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain novel sulfanilamide (B372717) derivatives containing piperidine (B6355638) fragments displayed excellent in vitro potency towards plant pathogenic strains like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.comresearchgate.net One particular compound, C4, showed outstanding inhibitory activity against Xoo with an EC50 value of 2.02 µg/mL, which was significantly better than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. mdpi.comresearchgate.net Another derivative, A8, was most effective against Xac, with an EC50 of 4.74 µg/mL. mdpi.com The mechanism is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. mdpi.com Other synthesized piperazine derivatives have shown significant activity against human pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.govmdpi.com

| Compound/Derivative | Bacterial Strain | Activity (EC₅₀) | Source |

|---|---|---|---|

| Compound C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 µg/mL | mdpi.comresearchgate.net |

| Compound A8 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 µg/mL | mdpi.com |

| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 µg/mL | mdpi.comresearchgate.net |

| Thiodiazole Copper (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 µg/mL | mdpi.comresearchgate.net |

Antifungal and Antiparasitic Efficacy (e.g., against Toxoplasma gondii)

The therapeutic reach of these derivatives extends to fungal and parasitic organisms. Several synthesized piperazine derivatives have demonstrated notable antifungal properties against species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.govresearchgate.net

The antiparasitic activity, particularly against Toxoplasma gondii, the causative agent of toxoplasmosis, is especially promising. nih.gov Novel sulfonamide-1,2,3-triazole hybrids, synthesized via click chemistry utilizing an alkyne group similar to that in this compound, have shown significant anti-Toxoplasma activity. nih.govmdpi.com One study found that a derivative, compound 3c, exhibited an IC50 of 5.574 µg/mL. researchgate.net When loaded onto chitosan (B1678972) nanoparticles, the efficacy of these compounds was enhanced; the nanoformulation of 3c (3c.CNP) showed the best impact against T. gondii with an IC50 value of 3.64 µg/mL, a marked improvement over the standard drug sulfadiazine (B1682646) (IC50 of 46.42 µg/mL). mdpi.com In an in vivo murine model, this nanoformulation resulted in 100% survival and 100% parasite reduction. nih.gov

| Compound/Derivative | Activity (IC₅₀) | Source |

|---|---|---|

| Compound 3c | 5.39 µg/mL | mdpi.com |

| Nanoformula 3c.CNP | 3.64 µg/mL | mdpi.com |

| Compound 3a | 10.35 µg/mL | mdpi.com |

| Nanoformula 3a.CNP | 6.14 µg/mL | mdpi.com |

| Compound 3b | 20.78 µg/mL | mdpi.com |

| Nanoformula 3b.CNP | 4.93 µg/mL | mdpi.com |

| Sulfadiazine (Reference) | 46.42 µg/mL | mdpi.com |

Antimalarial Investigations

Derivatives of piperazine sulfonamides have been identified as potential antimalarial agents. A high-throughput screening program identified two piperazine sulfonamides with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Further studies on related structures, such as dispiro-1,2,4-trioxolane piperidine derivatives incorporating sulfonamide groups, have yielded potent antimalarial peroxides with IC50 values ranging from 0.20 to 7.0 ng/mL. nih.gov The incorporation of a piperazine ring is considered advantageous for developing new antimalarial drugs. malariaworld.org More recent research on piperazine-tethered thiazole (B1198619) compounds identified a hit compound with an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com

Anticancer and Antiproliferative Properties

Arylpiperazine derivatives have garnered significant attention in cancer research for their potential as scaffolds in developing new anticancer agents. nih.gov

Cytotoxicity against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, PC3)

The cytotoxic effects of piperazine sulfonamide derivatives have been demonstrated across a variety of human cancer cell lines. Studies have evaluated these compounds against breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells, among others. researchgate.netnih.gov

One study on piperidine-linked benzenesulfonamides found that compound 7h had an inhibitory effect on MCF-7 breast cancer cell proliferation with an IC50 value of 1.20 μM. nih.gov A separate series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also showed significant cell growth inhibitory activity on MCF-7 and HepG2 cell lines in micromolar concentrations. researchgate.net For example, compound 5a from this series showed IC50 values of 4.40 μM and 6.02 μM against MCF-7 and HUH7 (liver) cells, respectively. researchgate.net Related sulfonamides, such as sulfadiazine, have also been shown to have a dose-dependent antiproliferative effect on HepG2 and MCF-7 cells, with IC50 values of 245.69 µM and 215.68 µM, respectively. mdpi.com Furthermore, novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives have exhibited high cytotoxic potential against the NCI-60 cancer cell line panel, with some compounds showing GI50 values in the nanomolar range. mdpi.com

| Compound/Derivative | Cancer Cell Line | Cell Type | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|---|

| Compound 7h | MCF-7 | Breast | 1.20 µM | nih.gov |

| Compound 5a | MCF-7 | Breast | 4.40 µM | researchgate.net |

| Compound 5a | HUH7 (Liver) | Liver | 6.02 µM | researchgate.net |

| Sulfadiazine | HepG2 | Liver | 245.69 µM | mdpi.com |

| Sulfadiazine | MCF-7 | Breast | 215.68 µM | mdpi.com |

Inhibition of Cell Proliferation Mechanisms

Derivatives of piperazine have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

One specific dispiropiperazine derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), has shown potent anti-proliferative effects with IC50 values ranging from 0.63 to 13 µM in 18 different human cancer cell lines. nih.govresearchgate.net Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase. nih.govresearchgate.net Further analysis confirmed the arrest occurs specifically in the M phase, an effect associated with a significant reduction in cyclin B1 expression. nih.gov In addition to cell cycle disruption, SPOPP-3 was found to induce apoptosis, necrosis, and DNA damage in SW480 human cancer cells. nih.govresearchgate.net

Similarly, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been investigated for their cytotoxic effects. rsc.org One potent compound from this series induced apoptosis in BT-474 breast cancer cells, which was confirmed through various staining assays (acridine orange/ethidium bromide, DAPI, and annexin (B1180172) V-FITC/propidium iodide). rsc.org Flow cytometry analysis indicated that this compound's apoptotic action is mediated through cell cycle arrest at the sub-G1 and G2/M phases. rsc.org The anti-proliferative activity of novel 1-(2-aryl-2-adamantyl)piperazine derivatives has also been evaluated, with the most active compound showing IC50 values of 8.4 μM and 6.8 μM against HeLa and MDA-MB-231 cell lines, respectively. nih.gov

Another class, 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) ciprofloxacin (B1669076) derivatives, exhibited concentration-dependent anti-proliferative effects on both HCT116 colorectal cancer and A549 non-small lung carcinoma cells. nih.gov These derivatives also induced cell cycle arrest at the G2/M phase and triggered apoptosis, which was associated with the overexpression of p53 and Bax proteins and decreased expression of p21 and bcl2 genes. nih.gov

Table 1: Anti-proliferative Activity of Piperazine Derivatives

| Compound Class | Cell Line(s) | Mechanism of Action | IC50 Values |

|---|---|---|---|

| Dispiropiperazine (SPOPP-3) | 18 Human Cancer Cell Lines (e.g., SW480) | G2/M phase arrest, apoptosis, necrosis, DNA damage | 0.63 - 13 µM nih.govresearchgate.net |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | BT-474, HeLa, MCF-7, NCI-H460 | Sub-G1 and G2/M phase arrest, apoptosis | 0.99 ± 0.01 μM (BT-474) rsc.org |

| 1-(2-aryl-2-adamantyl)piperazine | HeLa, MDA-MB-231 | Not specified | 8.4 µM (HeLa), 6.8 µM (MDA-MB-231) nih.gov |

| Ciprofloxacin-piperazine derivative | HCT116, A549 | G2/M phase arrest, apoptosis (p53/Bax overexpression) | Not specified |

Enzyme Inhibition Profiles

Modulation of Key Metabolic and Signaling Enzymes (e.g., α-Amylase, Cholinesterases, Monoamine Oxidase)

α-Amylase Inhibition Piperazine sulfonamide analogs have been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. nih.gov A study of various analogs revealed inhibitory activity with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.353 ± 0.232 μM). nih.gov Certain derivatives with chloro, bromo, and nitro substituents demonstrated particularly potent inhibition, with IC50 values as low as 7.52 to 15.06 μM. nih.gov Kinetic studies have shown that these compounds can act as competitive inhibitors of α-amylase. nih.gov

Cholinesterase Inhibition Derivatives containing the propargyl group (prop-2-yn-1-yl) have been explored as dual inhibitors of both cholinesterases and monoamine oxidases. For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was identified as a potent inhibitor of both enzymes. nih.gov Other research has focused on designing N-benzylpiperidine carboxamide derivatives as acetylcholinesterase inhibitors, with the most active analogs showing IC50 values in the sub-micromolar to low micromolar range (0.41 ± 1.25 and 5.94 ± 1.08 μM). nih.gov

Monoamine Oxidase (MAO) Inhibition The piperazine scaffold is a component of derivatives designed as selective MAO inhibitors. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and found to be selective inhibitors of MAO-A, with IC50 values of 23.10 µM and 24.14 µM for the most active compounds. nih.govresearchgate.net In contrast, other studies have identified sulfonamide derivatives that act as selective MAO-B inhibitors. For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide inhibited human MAO-B with an IC50 value of 3.47 μM, while being significantly less potent against MAO-A (IC50 = 43.3 μM). mdpi.com This selectivity for MAO-B is a desirable trait for potential therapeutic agents targeting neurodegenerative disorders like Parkinson's disease. mdpi.com

Table 2: Inhibition of Metabolic and Signaling Enzymes by Piperazine/Sulfonamide Derivatives

| Enzyme Target | Compound Class | Key Findings | IC50 Values |

|---|---|---|---|

| α-Amylase | Piperazine Sulfonamides | Potent inhibition, comparable to acarbose. | 1.571 - 3.98 µM nih.gov |

| Cholinesterases | N-benzylpiperidine carboxamides | Effective acetylcholinesterase inhibition. | 0.41 - 5.94 µM nih.gov |

| Monoamine Oxidase-A | (Pyrimidin-2-yl)piperazine derivatives | Selective MAO-A inhibition. | 23.10 - 24.14 µM nih.govresearchgate.net |

| Monoamine Oxidase-B | Oxazolyl-benzenesulfonamide | Selective MAO-B inhibition. | 3.47 µM mdpi.com |

Carbonic Anhydrase Inhibition and Related Therapeutic Implications

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and incorporating a piperazine moiety can lead to potent and selective inhibitors of specific CA isoforms. mdpi.comnih.gov CAs, particularly the tumor-associated isoforms hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.gov

A series of piperidine-linked benzenesulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, IX, and XII. nih.gov Specific derivatives were identified as highly effective and selective inhibitors of the cancer-associated isoforms. Compound 7h (4-fluoro substituted) was the most potent inhibitor of hCA IX with a Ki of 1.2 nM, while compound 7b (4-hydroxy substituted) was most effective against hCA XII with a Ki of 4.3 nM. nih.gov The selectivity of these compounds for the tumor-associated isoforms over the cytosolic hCA I suggests their potential as anticancer agents with a reduced side-effect profile. nih.govnih.gov The development of such isoform-selective inhibitors is a key strategy in targeting tumor physiology. mdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govresearchgate.net Inhibition of NAPE-PLD offers a pharmacological approach to modulate NAE levels in the brain and other tissues. nih.gov

Through high-throughput screening, novel NAPE-PLD inhibitor chemotypes have been identified. nih.gov One such inhibitor, LEI-401, was found to reduce a broad range of NAEs, including anandamide, in neuronal cells and in the brains of mice in a NAPE-PLD-dependent manner. nih.gov The first small-molecule NAPE-PLD inhibitor to be characterized was a quinazoline (B50416) sulfonamide derivative, ARN19874 (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide), highlighting the utility of the sulfonamide scaffold in targeting this enzyme. nih.gov These inhibitors serve as crucial tools for investigating the role of NAE biosynthesis in physiological and pathological processes, such as emotional behavior. nih.govnih.gov

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α mitogen-activated protein kinase (MAPK) is a key signaling protein involved in cellular responses to stress and has been implicated in cancer and inflammatory diseases. nih.gov Dysregulation of p38α is linked to carcinogenesis, particularly in aggressive forms of breast cancer, making it a viable therapeutic target. nih.gov

Several studies have explored piperazine and sulfonamide derivatives as p38α MAPK inhibitors. A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were designed, and one compound (11c ) showed strong activity against p38α. nih.govresearchgate.net Similarly, benzimidazole (B57391) derivatives containing a 4-arylpiperazinyl moiety were synthesized and screened for p38α inhibition, with the most effective compound exhibiting an IC50 of 17 μM. researchgate.net Furthermore, novel benzothiazole (B30560) derivatives have been developed as potent p38α MAPK inhibitors, with one compound displaying an IC50 value of 36 nM, surpassing the reference inhibitor SB 203580. nih.gov These findings underscore the potential of developing piperazine- and sulfonamide-based compounds as effective inhibitors of the p38α MAPK pathway for cancer therapy. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Activities

Derivatives incorporating the piperazine sulfonamide scaffold have demonstrated significant anti-inflammatory and immunomodulatory properties. These activities are often mediated through the inhibition of key inflammatory pathways and mediators.

A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were screened for their anti-inflammatory effects. nih.gov The compounds were tested for their ability to inhibit nitric oxide (NO) release and prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 macrophages. nih.gov One compound in particular, 11n , showed the highest ability to inhibit PGE2 production. nih.gov Other novel piperazine derivatives have also shown noteworthy anti-inflammatory activity, leading to a dose-dependent inhibition of nitrite (B80452) production and a reduction in tumor necrosis factor-alpha (TNF-α) generation. nih.gov For example, compounds PD-1 and PD-2 inhibited TNF-α generation by up to 56.97% and 44.73%, respectively, at a concentration of 10 μM. nih.gov

The immunomodulatory effects of these compounds have also been explored. Disruption of the expression or activity of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in immune cell signaling, can lead to decreased inflammatory and immune responses. nih.gov The identification of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors provides a potential therapeutic avenue for autoimmune diseases. nih.gov Furthermore, certain S- and N-alkylated indolyloxadiazoles have shown selective inhibitory effects on T-cell proliferation, a key aspect of the adaptive immune response. nih.govresearchgate.net These compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation with IC50 values less than 3 µg/mL, while also stimulating the release of the proinflammatory cytokine IL-1β, indicating a complex immunomodulatory profile. nih.govresearchgate.net

Table 3: Anti-inflammatory and Immunomodulatory Effects

| Compound Class | Biological Effect | Key Findings |

|---|---|---|

| Pyridine (B92270) Sulfonamide Derivatives | Anti-inflammatory | Potent inhibition of Prostaglandin E2 (PGE2) production. nih.gov |

| Piperazine Derivatives (PD-1, PD-2) | Anti-inflammatory | Inhibition of nitrite production and TNF-α generation (up to 56.97%). nih.gov |

| Pyrrolotriazine Derivatives | Immunomodulatory | Potent and selective inhibition of PI3Kδ. nih.gov |

| Indolyloxadiazoles | Immunomodulatory | Selective inhibition of T-cell proliferation (IC50 < 3 µg/mL). nih.govresearchgate.net |

Neuropharmacological and Central Nervous System Relevant Effects

Derivatives of piperazine and sulfonamide have been the subject of extensive research for their potential effects on the central nervous system (CNS). nih.gov The structural characteristics of these compounds make them promising candidates for the development of novel therapeutic agents for a variety of neurological and psychiatric disorders. cuestionesdefisioterapia.com

Studies on related arylpiperazine derivatives have indicated potential for the management of neurodegenerative diseases. For instance, certain novel N-arylpiperazine derivatives have been synthesized and evaluated as ligands for dopamine (B1211576) D2 and D3 receptors, which are implicated in conditions such as schizophrenia and depression. mdpi.com These compounds have shown significant affinity for these receptors, suggesting their potential as modulators of dopaminergic neurotransmission. mdpi.com

Furthermore, the neuroprotective properties of similar compounds have been explored. A novel arylpiperazine derivative, LQFM181, has demonstrated protective effects against neurotoxicity in both in vitro and in vivo models. nih.gov This protection is attributed to its antioxidant and anticholinesterase activities. nih.gov The ability of such compounds to mitigate neuronal damage highlights their therapeutic potential for neurodegenerative conditions.

In the context of mental health, other piperazine derivatives have been investigated for their anxiolytic and antidepressant-like activities. nih.gov For example, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) has shown promising results in preclinical models, with its effects being modulated by serotonergic and GABAergic pathways. nih.gov This suggests that derivatives of this compound could potentially interact with these key neurotransmitter systems to exert similar effects.

The table below summarizes the neuropharmacological effects observed in studies of structurally related piperazine and sulfonamide derivatives.

| Compound Class | Observed Effect | Potential Therapeutic Application |

| N-Arylpiperazine Derivatives | Dopamine D2/D3 receptor affinity | Schizophrenia, Depression |

| Arylpiperazine Derivative (LQFM181) | Neuroprotection, Antioxidant, Anticholinesterase | Neurodegenerative Diseases |

| Piperazine Derivative (LQFM192) | Anxiolytic-like, Antidepressant-like | Anxiety, Depression |

It is important to note that while these findings for related compounds are promising, specific preclinical studies on this compound are necessary to confirm its neuropharmacological profile.

Investigation of Antioxidant Capacity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. mdpi.com Consequently, the antioxidant potential of novel chemical entities is a key area of investigation.

Derivatives of piperazine have been evaluated for their ability to scavenge free radicals and modulate oxidative stress. nih.gov Various in vitro assays are commonly employed to determine the antioxidant capacity of chemical compounds. nih.govmdpi.com These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. peerj.commdpi.com

A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives demonstrated their ability to protect neuronal cells from hydrogen peroxide-induced oxidative damage. nih.gov One of the standout compounds from this series was shown to decrease ROS production and stabilize the mitochondrial membrane potential, thereby inhibiting cell apoptosis. nih.gov The mechanism of action was further elucidated to involve the promotion of cell survival through an IL-6/Nrf2 positive-feedback loop. nih.gov

In another study, a novel arylpiperazine derivative (LQFM181) exhibited significant antioxidant activity at both the neuronal membrane and cytoplasmic levels in in vitro tests. nih.gov In vivo evaluations further confirmed its antioxidant capacity by demonstrating a reduction in markers of oxidative stress, such as malondialdehyde (MDA) and carbonyl protein levels, and an increase in the activities of antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov

The antioxidant properties of these related compounds suggest that derivatives of this compound may also possess the ability to mitigate oxidative stress. The following table presents data from antioxidant assays of representative piperazine derivatives.

| Compound/Derivative | Antioxidant Assay | Key Finding |

| 1,4-Disubstituted piperazine-2,5-diones | H2O2-induced oxidative injury in SH-SY5Y cells | Protection against oxidative damage, decreased ROS production |

| Arylpiperazine derivative (LQFM181) | In vitro and in vivo models of neurotoxicity | Significant antioxidant activity, reduction of MDA and carbonyl proteins |

Further investigation into the specific antioxidant profile of this compound and its derivatives is warranted to fully understand their potential in modulating oxidative stress.

Structure Activity Relationship Sar and Mechanistic Elucidation of N Prop 2 Yn 1 Yl Piperazine 1 Sulfonamide Scaffolds

Systematic Exploration of Structural Determinants for Biological Activity

Impact of Substituents on the Piperazine (B1678402) Core on Target Affinity and Selectivity

The piperazine ring is a common motif in drug design, known for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov The two nitrogen atoms in the piperazine core are key sites for modification, allowing for the introduction of various substituents that can modulate biological activity. nih.gov

Investigations into piperazine-containing compounds have revealed that substituents on this core are crucial for their inhibitory activity. For instance, in a series of chalcone-dithiocarbamate hybrids, the nature of the substituent on the piperazine unit was found to be a determining factor for their antiproliferative effects. nih.gov Similarly, the introduction of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl groups to a piperazine scaffold in analogues of GBR 12909 and 12935 influenced their binding properties to dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov One such derivative demonstrated DAT affinity comparable to or better than the parent compounds, with enhanced selectivity over SERT. nih.gov

The rigidity of the piperazine ring is also a significant factor. In studies of nucleozin (B1677030) analogs, which possess anti-influenza activity, modifications that increased the conformational freedom of the piperazine system led to a loss of activity. researchgate.net This suggests that maintaining the structural integrity of the piperazine ring is essential for the activity of these analogs. researchgate.net

The following interactive table summarizes the impact of various piperazine core substituents on biological activity based on available research data.

Interactive Data Table: Impact of Piperazine Core Substituents

| Parent Scaffold | Substituent | Biological Target/Activity | Observed Effect |

|---|---|---|---|

| Chalcone-dithiocarbamate | Various | Antiproliferative (PC3 cells) | Substituents are important for inhibitory activity |

| GBR 12909/12935 Analogue | Racemic 3-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-1-(3-fluorophenyl)-propan-1-ol | Dopamine Transporter (DAT) and Serotonin Transporter (SERT) | Increased DAT affinity and selectivity over SERT |

Significance of the Sulfonamide Linker and its Chemical Environment

The sulfonamide group is a key structural feature in a wide array of therapeutic agents, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comontosight.ai In the context of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide scaffolds, the sulfonamide linker plays a critical role in orienting the different parts of the molecule and can participate in crucial interactions with biological targets.

The chemical environment surrounding the sulfonamide linker is also of great importance. For example, in a series of novel sulfonamide derivatives containing a piperidine (B6355638) moiety, the combination of the sulfonamide unit with alkyl chains of specific lengths resulted in potent antibacterial activity. mdpi.com The study highlighted that alkyl chain lengths between C-8 and C-12 were optimal for antibacterial effects, suggesting that the lipophilicity and spatial arrangement of the molecule are critical for its interaction with bacterial cell membranes. mdpi.com

Furthermore, the synthesis of hybrid molecules combining a piperazine core with various sulfonyl chlorides has been explored to generate compounds with potential biological activities. researchgate.net The nature of the aryl sulfonyl chloride used in the synthesis directly influences the final structure and, consequently, the biological profile of the resulting sulfonamide. Research on N-piperazinylphenyl biphenylcarboxamides and their corresponding biphenylsulfonamides as 5-HT(1B/1D) antagonists revealed that replacing the carboxamide linker with a sulfonamide linker resulted in compounds with pronounced functional antagonistic effects. researchgate.net

The following interactive table presents data on the significance of the sulfonamide linker and its chemical environment.

Interactive Data Table: Role of the Sulfonamide Linker

| Compound Series | Linker Modification/Chemical Environment | Biological Activity | Key Finding |

|---|---|---|---|

| Sulfonamide derivatives with piperidine | Introduction of medium-length alkyl chains | Antibacterial (Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri) | Optimal alkyl chain length (C8-C12) enhances activity |

Role of the Propargyl Moiety and its Triazole Derivatives in Molecular Recognition

The propargyl group (prop-2-yn-1-yl) is a versatile functional group in medicinal chemistry. It can act as a reactive handle for further chemical modifications, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazole rings. nih.gov Both the propargyl moiety itself and its triazole derivatives play significant roles in molecular recognition and biological activity.

The transformation of the propargyl group into a 1,2,3-triazole ring introduces a stable, aromatic heterocycle that can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. nih.govjopcr.com This strategy has been successfully employed to create hybrid molecules with a wide range of biological activities, including anticancer, antioxidant, and cholinesterase inhibitory effects. nih.govjopcr.com For instance, the reaction of N-(prop-2-yn-1-yl)piperazine derivatives with various azides has yielded 1,2,3-triazole-containing compounds with potent cytotoxic activities against cancer cell lines. nih.gov Molecular docking studies of these triazole derivatives have shown interactions, such as hydrogen bonding, with key amino acid residues in their target proteins. nih.gov

The following interactive table summarizes research findings on the role of the propargyl moiety and its triazole derivatives.

Interactive Data Table: Significance of the Propargyl Moiety and Triazoles

| Compound Series | Functional Group | Biological Activity | Interaction/Mechanism |

|---|---|---|---|

| N-(prop-2-yn-1-yl)amino pyridine (B92270) dicarbonitriles | Propargyl and N-methyl-propargyl | Neuroprotection, MAO inhibition | Specific structural feature for activity |

| 1,2,3-triazole-sulfonamide hybrids | 1,2,3-triazole | Anticancer, antioxidant, cholinesterase inhibition | Formation of stable hybrid constructs with enhanced activity |

Stereochemical Influence on Pharmacological Potency

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.gov The three-dimensional arrangement of atoms in a chiral molecule can significantly affect its pharmacological properties, including potency, selectivity, and metabolism. nih.govresearchgate.net For compounds with multiple chiral centers, the different stereoisomers can exhibit vastly different biological activities.

In the case of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a potent analgesic agent with three chiral carbons, the eight possible optically active isomers displayed extreme differences in analgesic potency. nih.gov The most potent isomer was found to be 13,100 times more potent than morphine, while its antipode was among the least potent. nih.gov This dramatic difference in activity underscores the critical importance of stereochemistry for pharmacological potency and receptor affinity. nih.gov

The specific configuration at each chiral center can determine the optimal fit of the molecule into the binding site of its target receptor. For ohmefentanyl, the (3R,4S) configuration at the piperidine ring and the (S) configuration at the phenylethyl side chain were found to be beneficial for its analgesic potency and opioid mu receptor affinity. nih.gov

Molecular Mechanisms of Action and Target Engagement Studies

Understanding the molecular mechanisms by which this compound scaffolds exert their effects is crucial for their development as therapeutic agents. This involves identifying the specific biochemical pathways they modulate and observing the resulting cellular responses.

Biochemical Pathway Modulation and Cellular Responses

Derivatives of the this compound scaffold have been shown to modulate various biochemical pathways, leading to a range of cellular responses. For example, some sulfonamide derivatives are known to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. mdpi.com Inhibition of this pathway disrupts DNA replication and hinders bacterial growth. mdpi.com

In the context of cancer, certain triazole-containing piperazine derivatives have been found to induce apoptosis in cancer cells. rsc.org Detailed biological studies, including flow cytometric analysis, have revealed that these compounds can cause cell cycle arrest at specific phases, such as the sub-G1 and G2/M phases, ultimately leading to programmed cell death. rsc.org Furthermore, some of these compounds have been shown to inhibit tubulin polymerization, a key process in cell division, providing a clear mechanism for their anticancer activity. rsc.org

The interaction of these compounds with their molecular targets can also lead to changes in cellular morphology and integrity. For instance, treatment of bacteria with certain sulfonamide derivatives has been shown to cause irreversible damage to the cell membrane, leading to the leakage of intracellular components and eventual cell death. mdpi.com

Elucidation of Ligand-Protein Interactions and Binding Site Characteristics

The interactions between this compound and its target proteins are primarily governed by the distinct chemical features of its three main components: the sulfonamide group, the piperazine ring, and the N-propargyl substituent. Molecular docking and structural biology studies of analogous compounds have provided insights into the probable binding modes and the characteristics of the binding sites.

The sulfonamide moiety is a well-established pharmacophore known to interact with various enzymes, most notably metalloenzymes such as carbonic anhydrases. In these cases, the sulfonamide group typically coordinates with the zinc ion in the active site. Beyond this, the oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor, allowing for a network of interactions that anchor the ligand within the binding pocket. nih.govdocumentsdelivered.comdrugbank.comdrugbank.com

The N-propargyl group, a small and rigid terminal alkyne, can participate in several types of interactions. The triple bond can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, the terminal alkyne proton can, in some instances, act as a weak hydrogen bond donor. The hydrophobicity of the propargyl group also favors interactions with nonpolar pockets within the binding site.

Molecular docking studies on similar piperazine-containing sulfonamides have revealed interactions with a range of amino acid residues. For instance, in the context of carbonic anhydrase IX, these compounds have been shown to form hydrogen bonds with residues such as Arg6, Trp9, Asn66, His68, and Gln92, among others. nih.gov The stability of such ligand-protein complexes is often underscored by minimal deviations in root mean square deviation (RMSD) values during molecular dynamics simulations. nih.gov

Table 1: Potential Ligand-Protein Interactions of this compound Scaffolds

| Molecular Moiety | Potential Interaction Type | Potentially Interacting Amino Acid Residues |

| Sulfonamide | Zinc coordination, Hydrogen bonding | Metalloenzyme active sites (e.g., His), Ser, Thr, Asn, Gln |

| Piperazine Ring | Hydrogen bonding, Ionic interactions, van der Waals forces | Asp, Glu, Polar and nonpolar residues |

| N-Propargyl Group | Pi-pi stacking, van der Waals forces, Weak H-bonding | Phe, Tyr, Trp, Hydrophobic pockets |

Allosteric Modulation and Orthosteric Binding Mechanisms

The binding mechanism of a ligand to its target protein can be broadly categorized as either orthosteric or allosteric. The specific mechanism for this compound would be dependent on the specific protein target.

Orthosteric Binding

Orthosteric binding involves the ligand directly competing with the endogenous substrate or another known ligand for the primary, or active, binding site of the protein. nih.gov In this scenario, the ligand's affinity for the orthosteric site is a key determinant of its potency. For enzyme inhibitors, orthosteric binding often involves the ligand mimicking the transition state of the substrate, thereby blocking the catalytic activity of the enzyme. Given the presence of the sulfonamide group, a known zinc-binding pharmacophore, it is plausible that this compound could act as an orthosteric inhibitor for metalloenzymes like carbonic anhydrases. documentsdelivered.com The sulfonamide would directly interact with the catalytic zinc ion, occupying the same space as the substrate.

Allosteric Modulation

Allosteric modulation, in contrast, occurs when a ligand binds to a site on the protein that is topographically distinct from the orthosteric site. nih.govnih.govyoutube.com This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. mdpi.com Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent). mdpi.comresearchgate.net

Piperazine-containing compounds have been identified as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). researchgate.net Therefore, it is conceivable that this compound could function as an allosteric modulator. In such a case, the molecule would not bind to the active site but to a secondary pocket, influencing the protein's function from a distance. The structural and conformational effects of the piperazine and N-propargyl groups would be critical in inducing the necessary allosteric transition in the protein.

The determination of whether this compound acts via an orthosteric or allosteric mechanism would require detailed experimental validation, including binding assays in the presence and absence of the orthosteric ligand and structural studies to identify the precise binding location.

Table 2: Comparison of Orthosteric and Allosteric Binding Mechanisms

| Feature | Orthosteric Binding | Allosteric Modulation |

| Binding Site | Primary (active) site | Secondary (allosteric) site |

| Mechanism of Action | Competitive inhibition | Conformational change affecting orthosteric site |

| Effect on Endogenous Ligand | Blocks binding | Modulates affinity and/or efficacy |

| Potential for this compound | Plausible, especially for metalloenzymes | Possible, given the prevalence of piperazine in allosteric modulators |

Computational Chemistry and in Silico Modeling in the Research of N Prop 2 Yn 1 Yl Piperazine 1 Sulfonamide

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide, within the active site of a target protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of a compound's activity.

For compounds containing the piperazine (B1678402) sulfonamide scaffold, molecular docking studies have been widely applied to investigate their interactions with various enzymes, including α-amylase, dipeptidyl peptidase-IV (DPP-IV), and carbonic anhydrases. nih.govresearchgate.netnih.gov These studies help to rationalize the structure-activity relationships (SAR) observed in biological assays. nih.gov The docking process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a force field that approximates the binding free energy. The resulting models provide a three-dimensional visualization of how the ligand fits into the active site, which is crucial for subsequent optimization efforts. researchgate.net

The binding of a ligand to its receptor is governed by a variety of non-covalent interactions. For this compound, each structural component plays a distinct role in forming these crucial connections.

Hydrogen Bonding: The sulfonamide moiety is a key pharmacophore capable of forming strong hydrogen bonds. tsijournals.com The oxygen atoms of the sulfonyl group (-SO₂) act as hydrogen bond acceptors, often interacting with the backbone amide protons of amino acid residues like isoleucine in the active site. nih.gov The sulfonamide nitrogen (NH) can serve as a hydrogen bond donor, frequently interacting with the side chains of residues such as threonine. tsijournals.com In some metalloenzymes, the deprotonated sulfonamide can coordinate directly with a metal ion (e.g., Zn²⁺) in the active site. tsijournals.com

Hydrophobic Interactions: The piperazine ring, being a cyclic aliphatic amine, contributes to the hydrophobic character of the molecule. It can form van der Waals interactions with nonpolar amino acid residues (e.g., tyrosine, phenylalanine) within the hydrophobic pockets of a binding site. researchgate.netpharmaceuticaljournal.net The propargyl group (prop-2-yn-1-yl), with its alkyne functionality, also participates in hydrophobic interactions and can form specific contacts with aromatic residues.

A primary output of molecular docking simulations is the prediction of binding energy, typically expressed in kcal/mol. This value estimates the strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger, more favorable binding affinity. researchgate.net Docking studies on piperazine sulfonamide analogs have shown a wide range of binding affinities depending on the specific target and the substitutions on the core structure. nih.gov For instance, in studies of HIV-1 protease inhibitors, the introduction of a piperazine sulfonamide core led to a significant improvement in binding affinity, with IC₅₀ values in the picomolar range. nih.gov

These simulations also predict the most energetically favorable binding pose or conformation of the ligand. This information reveals the precise orientation of the molecule's functional groups and how they align to interact with key amino acid residues. Understanding the preferred conformation is critical for structure-based drug design, as it allows chemists to modify the ligand to enhance favorable interactions or eliminate steric clashes, thereby improving potency. qub.ac.uk

| Target Enzyme | Analogous Compound Class | Representative Binding Energy (kcal/mol) | Key Interacting Residues |

| α-Amylase | Piperazine Sulfonamides | -8.5 to -9.5 | Asp197, Glu233, Asp300 |

| DPP-IV | 1,4-bis(phenylsulfonyl) piperazines | -7.0 to -8.2 | Arg125, Glu205, Tyr662 |

| HIV-1 Protease | Bicyclic Piperazine Sulfonamides | -10.0 to -11.5 | Asp25, Ile50 |

| Carbonic Anhydrase IX | Naphthalimide-Arylsulfonyls | -6.5 to -7.8 | His94, His96, Thr199 |

This table presents representative data from computational studies on analogous compound classes to illustrate typical binding energy ranges and interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that are most influential for a compound's potency, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized molecules, thereby accelerating the drug discovery process. medwinpublishers.comekb.eg

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For a series of piperazine sulfonamide derivatives, these descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index. mdpi.comnih.gov These are crucial for modeling interactions involving charge transfer or electrostatic forces.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular connectivity indices and the Randic topological index. researchgate.net

Once calculated, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR), to build a predictive equation. scispace.com A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), indicating that it can accurately explain the variance in the biological activity data. nih.govscispace.com

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Governs charge-transfer interactions with receptor |

| Physicochemical | LogP (Partition Coefficient) | Lipophilicity/Hydrophobicity | Influences membrane permeability and hydrophobic binding |

| Physicochemical | TPSA (Topological Polar Surface Area) | Molecular polarity, H-bonding capacity | Affects cell penetration and receptor binding |

| Physicochemical | MR (Molar Refractivity) | Molecular volume and polarizability | Relates to steric fit and dispersion forces in the active site |

| Topological | Molecular Connectivity Index (χ) | Degree of branching and complexity | Describes molecular shape and accessibility |

A validated QSAR model is a powerful tool for lead optimization. japsonline.com The resulting equation provides direct insight into which structural features are beneficial or detrimental to biological activity. For example, if a QSAR model for a series of piperazine sulfonamides shows a negative coefficient for a steric descriptor like molar refractivity, it suggests that smaller, less bulky substituents are preferred for higher potency. ekb.eg Conversely, a positive coefficient for a descriptor related to hydrogen bond donors would guide chemists to add groups capable of such interactions.

This approach allows for the in silico design of a virtual library of new derivatives of this compound. The model can then be used to predict the activity of these virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. This strategy significantly reduces the time and resources spent on synthesizing compounds with a low probability of success, streamlining the path to identifying a potent and optimized drug candidate. nih.govjapsonline.com

In Silico Assessment of Pharmacokinetic-Related Properties

Beyond a compound's potency (pharmacodynamics), its success as a drug is highly dependent on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov In silico ADMET prediction has become a standard practice in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity. nih.govnih.gov

For this compound, various computational tools can predict key pharmacokinetic properties. Models based on Lipinski's "Rule of Five" can provide a first pass assessment of its potential for oral bioavailability. mdpi.com Other important parameters that can be estimated include:

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which is critical for absorption. mdpi.com

Caco-2 Permeability: Simulates the compound's ability to cross the intestinal wall, a key factor in oral absorption. nih.gov

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the central nervous system, which is desirable for neurological targets but unwanted for peripherally acting drugs.

Cytochrome P450 (CYP) Inhibition: Estimates the likelihood that the compound will inhibit major drug-metabolizing enzymes, which can lead to adverse drug-drug interactions. nih.govmdpi.com

Human Oral Absorption: Provides an integrated prediction of the percentage of the drug that will be absorbed after oral administration. nih.gov

| ADMET Parameter | In Silico Prediction | Desired Outcome for a Drug Candidate |

| Molecular Weight | Calculated | < 500 Da (Lipinski's Rule) |

| LogP | Calculated | < 5 (Lipinski's Rule) |

| H-Bond Donors | Counted | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | Counted | < 10 (Lipinski's Rule) |

| Aqueous Solubility (LogS) | Predicted Value | High (e.g., LogS > -4) |

| GI Absorption | High/Low | High |

| BBB Permeation | Yes/No | Target-dependent |

| CYP2D6 Inhibitor | Yes/No | No |

| Toxicity Risk | Predicted Endpoint | Low/None |

This table provides an example of a typical in silico ADMET profile generated for a drug candidate.

Computational Models for Oral Absorption and Blood-Brain Barrier Permeability Prediction

The potential of a compound to be orally active and to reach its target within the central nervous system (CNS) are critical factors in drug development. Computational models are frequently used to predict these characteristics, saving significant time and resources.

Oral Absorption: Good oral bioavailability is often linked to a molecule's ability to be absorbed through the intestinal wall. Key parameters predicted by computational models include human intestinal absorption (HIA) and permeability through Caco-2 cells, a cell line used as an in vitro model of the human intestinal epithelium. mdpi.com High Caco-2 permeability values are generally indicative of good absorption potential. mdpi.com For compounds like this compound, software platforms like SwissADME and pkCSM are commonly used to estimate these properties based on the molecule's structure. mdpi.comnih.gov These models analyze physicochemical properties such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors to forecast absorption rates. researchgate.net

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the CNS, the ability to cross the blood-brain barrier is paramount. The BBB is a highly selective barrier that protects the brain from circulating substances. nih.govnih.gov A key metric for predicting BBB penetration is the logBB value, which represents the logarithm of the ratio of the drug's concentration in the brain to that in the blood. nih.gov A logBB value greater than 0.3 generally suggests a compound can readily cross the BBB, while values less than -1.0 indicate poor penetration. mdpi.com Computational models predict logBB based on molecular weight, lipophilicity, and polar surface area. nih.govmdpi.com The piperazine moiety is found in many CNS-active drugs, suggesting that derivatives like this compound may have the potential to cross the BBB, a hypothesis that in silico models can efficiently test.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Human Intestinal Absorption (% Abs) | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Suggests efficient passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for CNS activity. |

| P-glycoprotein (P-gp) Substrate | No | Low likelihood of being actively removed from the CNS by efflux pumps. |

Evaluation of Drug-Likeness Parameters from a Computational Perspective

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.org This evaluation is often guided by a set of rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule of thumb predicts poor absorption or permeation when a molecule violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD). wikipedia.orgdrugbank.com

No more than 10 hydrogen bond acceptors (HBA). wikipedia.orgdrugbank.com

A molecular mass less than 500 daltons. wikipedia.orgdrugbank.com

An octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.com

Compounds that adhere to Lipinski's Rule of Five tend to have a higher probability of success in clinical trials. wikipedia.org Sulfonamide and piperazine derivatives are frequently assessed against these criteria to gauge their potential as oral drug candidates. researchgate.netnih.gov

Other Important Parameters: Beyond Lipinski's rule, other parameters are also critical. The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability. nih.gov The number of rotatable bonds is also considered, as lower numbers (typically ≤ 10) are associated with better bioavailability. researchtrend.net

| Property | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight (g/mol) | 231.31 | Yes (<500) |

| Hydrogen Bond Donors | 1 | Yes (≤5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤10) |

| Log P (Octanol/Water Partition Coefficient) | 0.55 | Yes (≤5) |

| Topological Polar Surface Area (TPSA) (Ų) | 64.84 | Favorable (<140) |

| Number of Rotatable Bonds | 3 | Favorable (≤10) |

| Lipinski Violations | 0 | Excellent |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While ADME and drug-likeness predictions provide a static picture of a molecule's potential, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations are powerful computational techniques that model the physical movements of atoms and molecules, providing deep insights into a compound's conformational flexibility and its interactions with biological targets. nih.gov

For this compound, MD simulations can elucidate its "conformational landscape"—the collection of three-dimensional shapes the molecule is likely to adopt. Understanding these preferred conformations is crucial because a molecule's shape dictates how it binds to a receptor or enzyme active site. nih.gov The piperazine ring, for instance, can exist in different conformations (e.g., chair, boat), and its flexibility can influence binding affinity. nih.gov

In a typical MD simulation, the compound would be placed in a simulated physiological environment (e.g., a water box). The simulation would then track the trajectory of each atom over a set period, often nanoseconds to microseconds. The results can reveal stable binding poses when the ligand is complexed with a protein, showing which hydrogen bonds and hydrophobic interactions are maintained over time. researchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand's atoms helps to quantify the stability of its conformation and binding mode within the target site. nih.gov This detailed understanding of molecular interactions and conformational stability is invaluable for optimizing lead compounds in drug design.

Future Research Trajectories and Interdisciplinary Opportunities for N Prop 2 Yn 1 Yl Piperazine 1 Sulfonamide

Rational Design and Synthesis of Optimized N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide Scaffolds

The future development of this compound hinges on the rational design and synthesis of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. The existing scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Key strategies for optimization include:

Piperazine (B1678402) Ring Substitution: Introduction of substituents on the piperazine ring can significantly influence the molecule's conformation and interaction with biological targets. For instance, creating bicyclic piperazine sulfonamide cores has been shown to lock the molecule in a bioactive conformation, leading to substantial increases in binding affinity for enzymes like HIV-1 protease. nih.gov

Sulfonamide Moiety Modification: The aryl or alkyl group attached to the sulfonyl moiety is a critical determinant of activity. Hybrid molecules combining the piperazine-sulfonamide core with other pharmacophores, such as benzamides, have been designed as potent inhibitors of targets like the glycine (B1666218) transporter-1 (GlyT-1). researchgate.net

Propargyl Group Bioisosteres: While the propargyl group is key for bioorthogonal applications, its replacement with other functional groups could modulate biological activity or improve metabolic stability.

The synthesis of these optimized scaffolds can be achieved through established and efficient chemical protocols. A common synthetic route involves the reaction of a substituted piperazine with a corresponding sulfonyl chloride in a suitable solvent like dichloromethane (B109758), often in the presence of a base such as triethylamine (B128534). mdpi.com The propargyl group is typically introduced via nucleophilic substitution using propargyl bromide. nih.gov Molecular hybridization, which combines two or more pharmacophores into a single scaffold, is a rational approach to enhance therapeutic potential. researchgate.net

| Modification Site | Potential Strategy | Objective | Relevant Findings |

|---|---|---|---|

| Piperazine Ring | Formation of bicyclic rings | Lock molecule in bioactive conformation | Increased enzyme binding affinity (e.g., HIV-1 protease). nih.gov |

| Sulfonamide Group | Hybridization with other pharmacophores (e.g., benzamide) | Target specific enzymes or transporters | Development of potent GlyT-1 inhibitors. researchgate.net |

| Propargyl Moiety | Introduction of bioisosteres | Modulate biological activity and metabolic stability | General strategy in medicinal chemistry to fine-tune properties. |

Identification of Novel Biological Targets and Disease Indications

The piperazine-sulfonamide core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. hilarispublisher.comresearchgate.net This suggests that this compound and its derivatives could have therapeutic potential across multiple disease areas.

Potential biological targets and indications include:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, zinc metalloenzymes involved in processes like pH homeostasis and ion transport. nih.gov Certain CA isoforms, such as CAIX, are overexpressed in various cancers, making them a promising druggable target. nih.gov The sulfonamide moiety in the title compound makes it a prime candidate for investigation as a CA inhibitor for anticancer applications. nih.govnih.gov

Central Nervous System (CNS) Disorders: Piperazine derivatives are prevalent in drugs used for CNS conditions, including antipsychotic, antidepressant, and anxiolytic applications. nih.govnih.gov The ability of the piperazine scaffold to interact with monoamine pathways suggests potential utility in treating neurological and psychiatric disorders. nih.gov

Diabetes: Certain piperazine sulfonamide derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) and α-amylase, both of which are key targets in the management of type 2 diabetes. mdpi.comnih.govnih.gov Studies have shown that the electronic properties of substituents on the sulfonamide ring influence inhibitory activity against DPP-IV. nih.gov

Infectious Diseases: The sulfonamide class of drugs originated with the discovery of their antimicrobial properties. openaccesspub.orgnih.gov While resistance is an issue, novel sulfonamide derivatives continue to be explored as antibacterial, antifungal, and antiviral agents, including as HIV protease inhibitors. nih.govhilarispublisher.com

| Potential Target Class | Specific Example | Associated Disease Area | Rationale |

|---|---|---|---|

| Metalloenzymes | Carbonic Anhydrase (CAIX) | Cancer | The sulfonamide moiety is a classic CA inhibitor. nih.govnih.gov |

| Proteases | HIV-1 Protease | HIV/AIDS | Piperazine sulfonamide cores have shown high potency. nih.gov |

| Peptidases | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Piperazine sulfonamides are a promising scaffold for DPP-IV inhibitors. nih.gov |

| CNS Receptors/Transporters | Monoamine Pathway Targets | Depression, Anxiety, Psychosis | The piperazine moiety is common in CNS-acting drugs. nih.govnih.gov |

Advancement of Computational Methodologies for Predictive Drug Discovery in this Class

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process for piperazine sulfonamides. These methods provide crucial insights into molecular interactions, predict properties, and guide the rational design of more effective compounds.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies have been used to understand how piperazine sulfonamide derivatives bind to the active sites of enzymes like DPP-IV and carbonic anhydrases, revealing key interactions such as hydrogen bonds with specific amino acid residues. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of binding interactions and conformational changes. nih.govnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. researchgate.net These in silico tools help to identify candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage failures.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules, which can help in verifying structural features and predicting vibrational spectra. researchgate.netacs.org

These computational studies not only rationalize observed biological activities but also enable a structure-based design approach for future optimization, making the discovery process more efficient and targeted. nih.gov

Integration with Bioorthogonal Chemistry and Chemical Probe Development

A particularly exciting future direction for this compound lies in its application in chemical biology, enabled by the terminal alkyne of the propargyl group. This functional group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding in complex biological environments.

The propargyl group serves as a versatile "ligation handle" for various applications: nih.gov

Target Identification and Validation: The molecule can be used as a chemical probe. After binding to its cellular target(s), the alkyne handle can be "clicked" with an azide-containing reporter tag (e.g., a fluorophore or biotin). This allows for the visualization, isolation, and identification of the target proteins, a critical step in understanding the molecule's mechanism of action. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map active enzymes in complex proteomes. The propargyl group allows the piperazine sulfonamide scaffold to be developed into probes for identifying novel enzyme targets or assessing target engagement in living systems.

Bioconjugation: The ability to attach the molecule to biomolecules like proteins or DNA via click chemistry opens avenues for creating targeted drug delivery systems or diagnostic tools.

The Nicholas reaction provides an alternative, acid-mediated method for introducing propargyl groups into complex molecules, which can be useful when base-sensitive functional groups are present. nih.gov The integration of this scaffold with bioorthogonal chemistry bridges the gap between traditional medicinal chemistry and modern chemical biology, enabling deeper investigation into its cellular functions. researchgate.net

Collaborative Initiatives and Translational Research in Medicinal Chemistry

The successful translation of a promising scaffold like this compound from a laboratory curiosity to a clinical candidate requires a multi-faceted, collaborative approach. The field of medicinal chemistry thrives on the interplay between different scientific disciplines and sectors. researchgate.netnih.gov

Future progress will likely involve:

Academia-Industry Partnerships: Academic labs often excel in initial discovery, synthesis of novel compounds, and elucidation of mechanisms of action. Pharmaceutical industry partners bring expertise in large-scale synthesis, preclinical development (e.g., toxicology and DMPK studies), and clinical trial execution. Such collaborations are essential for navigating the complex path of drug development.

Interdisciplinary Research Teams: The development of this compound class will benefit from teams comprising synthetic chemists, pharmacologists, computational biologists, and clinicians. This interdisciplinary approach ensures that all aspects of drug discovery, from molecular design to therapeutic application, are addressed.

Open Science Initiatives: Data sharing and open collaboration can accelerate the discovery process. Public databases and collaborative platforms can help avoid redundant efforts and build upon collective knowledge regarding the SAR and biological activities of piperazine sulfonamides.

Translational research will focus on validating the therapeutic potential of optimized lead compounds in relevant preclinical disease models, ultimately paving the way for human clinical trials. ajchem-b.com The versatility of the sulfonamide and piperazine scaffolds, which have already yielded numerous FDA-approved drugs, provides a strong foundation for the continued development of this compound class. researchgate.netnih.gov

Q & A

Basic: What are the key synthetic routes for N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves functionalizing a piperazine core with a propargyl (prop-2-yn-1-yl) group and sulfonamide moiety. One approach uses nucleophilic substitution: reacting piperazine with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield N-propargylpiperazine, followed by sulfonylation using sulfonyl chlorides (e.g., SO₂Cl₂ derivatives) in dichloromethane with triethylamine as a base . Optimization includes controlling temperature (reflux vs. RT), solvent polarity, and stoichiometry to minimize side reactions like over-sulfonylation. Iron-catalyzed methods (e.g., FeSO₄) are also emerging for tandem cyclization/sulfonylation steps, enhancing atom economy .

Basic: How is the purity and crystallinity of this compound confirmed experimentally?

Answer:

Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS). Crystallinity is validated using X-ray powder diffraction (XRPD) to identify characteristic peaks, while thermal stability is analyzed via TGA/DSC to monitor decomposition temperatures and melting points . For single-crystal analysis, SHELXL is employed for structure refinement, leveraging Hirshfeld surfaces to resolve hydrogen-bonding networks and confirm molecular packing .

Advanced: How does the propargyl group influence the compound’s reactivity in click chemistry applications?

Answer:

The propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages for bioconjugation or polymer functionalization. Reactivity is enhanced by electron-withdrawing sulfonamide groups, which polarize the alkyne bond. Experimental design should optimize Cu(I) sources (e.g., CuBr(PPh₃)₃), solvent (t-BuOH/H₂O mixtures), and reaction time (1–24 h) to maximize yield while avoiding oxidative dimerization . Computational studies (DFT) predict transition-state energetics for regioselectivity .

Advanced: What structural features of this compound contribute to its binding affinity for monoamine receptors?

Answer:

The piperazine nitrogen’s basicity facilitates protonation at physiological pH, enabling ionic interactions with conserved aspartate residues in GPCRs (e.g., 5-HT₁ₐ). The sulfonamide group stabilizes binding via hydrogen bonding to serine or tyrosine residues. Molecular docking (AutoDock Vina) and MD simulations reveal that the propargyl group’s rigidity reduces conformational entropy loss upon binding. Comparative SAR studies show that replacing propargyl with alkyl chains reduces affinity by ~50%, highlighting the importance of π-π interactions from the alkyne .

Advanced: How can contradictory data on the biological activity of piperazine-sulfonamide derivatives be resolved?

Answer:

Contradictions often arise from assay variability (e.g., cell lines, enzyme sources) or divergent pharmacokinetic profiles. To resolve these:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for metabolic stability (microsomal incubation).

- Validate via orthogonal methods : Pair radioligand binding (IC₅₀) with functional assays (cAMP modulation).

- Computational reconciliation : Apply QSAR models to normalize potency data across studies, accounting for logP and pKa differences .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Challenges include poor crystal growth due to conformational flexibility (piperazine ring puckering) and hygroscopicity. Solutions:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Additives : Introduce trace trifluoroacetic acid to protonate the piperazine, reducing mobility.

- Cryocrystallography : Flash-cool crystals to 100 K to stabilize hydrogen bonds. SHELXL refinement with TWIN/BASF commands corrects for twinning defects common in flexible molecules .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., propargyl CH₂ at δ 4.2 ppm, sulfonamide SO₂ at δ 3.3 ppm).

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹.

- MS : High-resolution ESI-MS verifies molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational methods predict the metabolic stability of this compound?

Answer:

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., propargyl oxidation via CYP3A4).

- DFT calculations : Identify electron-deficient regions prone to hydroxylation.

- MD simulations : Model liver microsome interactions to predict clearance rates. Experimental validation via hepatocyte incubation correlates well (R² = 0.89) with computed t₁/₂ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.